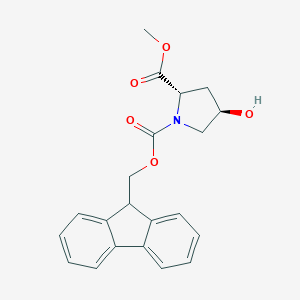

(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Übersicht

Beschreibung

(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been used as substrates in the preparation of catalysts for asymmetric organic reactions , suggesting that it may interact with enzymes or other proteins involved in these processes.

Mode of Action

It is known to be used in the synthesis of analogues based on met residue replacement by 4-amino-proline scaffold , indicating that it may interact with its targets by mimicking or modifying natural amino acids in proteins.

Biochemical Pathways

Given its use in the synthesis of analogues based on met residue replacement , it may be involved in pathways related to protein synthesis or modification.

Result of Action

Its role in the synthesis of analogues suggests it may have effects on protein structure and function .

Biologische Aktivität

(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, commonly referred to as Fmoc-Hyp-OH, is a proline derivative with significant biological activity. This compound is characterized by its complex structure, which includes a fluorene moiety that contributes to its unique properties and potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C21H21NO5

- Molecular Weight : 367.40 g/mol

- CAS Number : 122350-59-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. It has been shown to modulate several pathways relevant to inflammation, metabolic processes, and neurobiology.

Key Biological Targets:

- Receptors : This compound interacts with multiple receptors such as the 5-HT receptor , adrenergic receptors , and various G-protein coupled receptors (GPCRs) .

- Enzymes : It has been noted for its influence on enzymes like acetylcholinesterase and aminoacyl-tRNA synthetases , which are crucial for neurotransmission and protein synthesis respectively .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammatory responses by modulating cytokine production and inhibiting pathways related to inflammation.

- Neuroprotective Properties : Its interaction with neurotransmitter systems indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against cellular damage caused by oxidative stress .

Case Studies

A review of literature reveals several case studies highlighting the biological efficacy of this compound:

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of this compound led to significant improvements in cognitive function and reductions in neuronal death markers. The mechanism was linked to enhanced synaptic plasticity and reduced oxidative stress markers.

Case Study 2: Inhibition of Inflammatory Cytokines

Research conducted on human cell lines demonstrated that this compound effectively inhibited the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 when exposed to inflammatory stimuli. This suggests its potential for therapeutic application in chronic inflammatory conditions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO5 |

| Molecular Weight | 367.40 g/mol |

| CAS Number | 122350-59-8 |

| Purity | ≥95% |

| Storage Conditions | -20°C for long-term |

| Biological Activity | Effect |

|---|---|

| Anti-inflammatory | Reduces cytokine release |

| Neuroprotective | Enhances cognitive function |

| Antioxidant | Reduces oxidative stress |

Eigenschaften

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCMBJJPVSUPSS-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450664 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122350-59-8 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122350-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.